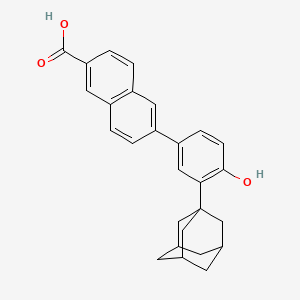

CD437

Descripción general

Descripción

Es conocido por su capacidad para activar el receptor del ácido retinoico gamma (RARγ) e inducir apoptosis en diversas líneas celulares cancerosas . Este compuesto ha generado un interés significativo debido a sus posibles aplicaciones terapéuticas, particularmente en oncología.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico implica varios pasos. Un método común incluye la reacción del bromuro de 1-adamantilo con el 4-hidroxibenzaldehído para formar 3-(1-adamantyl)-4-hidroxibenzaldehído. Este intermedio se somete luego a una acilación de Friedel-Crafts con ácido 2-naftóico para producir el producto final .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para el ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico no están ampliamente documentados, el enfoque general implica la síntesis a gran escala utilizando las rutas sintéticas mencionadas anteriormente. La optimización de las condiciones de reacción, como la temperatura, el solvente y los catalizadores, es crucial para maximizar el rendimiento y la pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.

Reducción: El grupo ácido carboxílico se puede reducir a un alcohol.

Sustitución: El grupo hidroxilo puede participar en reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes

Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio o el trióxido de cromo.

Reducción: El hidruro de aluminio y litio o el borohidruro de sodio son agentes reductores típicos.

Sustitución: Reactivos como el cloruro de tionilo o el tribromuro de fósforo se pueden utilizar para reacciones de sustitución.

Principales productos

Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes y derivados sustituidos del compuesto original .

Aplicaciones Científicas De Investigación

Anticancer Properties

CD437 has been extensively studied for its selective ability to induce apoptosis in various cancer cell types while sparing normal cells. The following key findings illustrate its anticancer applications:

- Mechanism of Action : this compound induces apoptosis through both p53-dependent and independent pathways. In lung cancer cells with wild-type p53, this compound enhances the expression of pro-apoptotic genes such as Bax, Fas, DR4, and DR5. Conversely, it increases the levels of anti-apoptotic decoy receptors in normal human lung epithelial cells, indicating a differential effect that favors cancer cells over normal cells .

- Tumor Regression : In vivo studies demonstrated that this compound administration led to significant regression of xenograft tumors derived from human cancer cell lines without observable toxicity. This suggests potential for clinical application in cancer treatment .

- Target Identification : Recent research identified DNA polymerase α (POLA1) as a direct target of this compound. The binding affinity of this compound to POLA1 was found to be approximately 67 nM, supporting its role as an anti-cancer therapeutic by inhibiting DNA replication in cancer cells .

Table 1: Summary of Anticancer Effects of this compound

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects:

- Bactericidal Effects : this compound exhibits potent bactericidal activity against Enterococcus faecalis, a common nosocomial pathogen. It not only kills bacteria but also inhibits biofilm formation, which is crucial for treating chronic infections .

- Synergistic Effects : When combined with traditional antibiotics like gentamicin and ceftriaxone sodium, this compound showed enhanced antibacterial efficacy, suggesting its potential as an adjunct therapy in antibiotic-resistant infections .

- Antiviral Activity : Recent studies indicate that this compound can inhibit the replication of the mumps virus in vitro. The compound demonstrated a dose-dependent reduction in viral replication, highlighting its potential application in antiviral therapies .

Table 2: Summary of Antimicrobial Effects of this compound

Case Studies and Clinical Implications

Several case studies have highlighted the therapeutic potential of this compound:

- A study involving lung cancer cells demonstrated that this compound selectively induced apoptosis while sparing normal lung epithelial cells. This selectivity is crucial for minimizing side effects during treatment .

- In prostate carcinoma models, this compound inhibited both androgen-dependent and independent growth patterns, suggesting its broad applicability across different cancer types .

Mecanismo De Acción

El mecanismo de acción del ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico implica vías dependientes e independientes de RARγ. Induce rápidamente la formación de aductos de ADN, lo que lleva a una respuesta al daño del ADN que puede resultar en apoptosis. Este proceso implica la activación de caspasas y la participación de múltiples vías de muerte celular . Además, el compuesto regula los genes asociados a la diferenciación a través de la vía RARγ .

Comparación Con Compuestos Similares

El ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico es único debido a su doble capacidad para inducir la diferenciación y la apoptosis. Compuestos similares incluyen:

Ácido retinoico todo-trans (ATRA): Induce principalmente la diferenciación, pero tiene efectos apoptóticos limitados.

Ácido retinoico 9-cis: Activa tanto los receptores RAR como los receptores X de retinoides, pero es menos potente en la inducción de apoptosis en comparación con el ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico.

La singularidad del ácido 6-[3-(1-adamantyl)-4-hidroxifenil]-2-naftaleno carboxílico radica en su capacidad para inducir apoptosis en líneas celulares cancerosas resistentes a los retinoides, lo que lo convierte en un candidato prometedor para la terapia del cáncer .

Actividad Biológica

CD437, also known as 6-[3-(adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid, is a synthetic retinoid that exhibits a range of biological activities, particularly in the context of cancer treatment and antibacterial effects. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

1. Antitumor Activity:

this compound has been shown to induce apoptosis selectively in various cancer cell lines while sparing normal cells. The compound primarily exerts its cytotoxic effects by inhibiting DNA polymerase α (POLA1), which is crucial for DNA replication. In vitro studies revealed that this compound binds to POLA1 with an IC50 of 22 nM in wild-type cells, while resistant cell lines required significantly higher concentrations for inhibition .

2. Apoptosis Induction:

The mechanism of apoptosis induction by this compound involves both p53-dependent and independent pathways. In lung cancer cells, this compound increased p53 levels and induced the expression of pro-apoptotic genes such as Bax and Fas, leading to cytochrome c release from mitochondria and subsequent caspase activation . In human leukemia HL-60 cells, this compound treatment resulted in significant cell death characterized by morphological changes typical of apoptosis .

3. Antibacterial Effects:

Recent studies have demonstrated that this compound possesses antibacterial properties against Gram-positive bacteria, particularly Cutibacterium acnes. In a mouse model, topical application of this compound significantly reduced bacterial load and improved skin lesions associated with infections . The compound disrupts bacterial membranes, leading to cell death and reduced virulence factor expression.

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Lung Cancer Treatment

In a study involving human lung cancer cell lines, this compound was found to induce apoptosis more effectively in cells with wild-type p53 compared to normal lung epithelial cells. This selective action suggests potential for this compound in chemoprevention and treatment strategies for lung cancer .

Case Study 2: Skin Infection Model

In an experimental model using mice infected with C. acnes, topical treatment with this compound not only reduced bacterial burden but also ameliorated associated inflammatory responses. The study highlighted the compound's potential as a therapeutic agent for acne and other skin conditions linked to bacterial infections .

Propiedades

IUPAC Name |

6-[3-(1-adamantyl)-4-hydroxyphenyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O3/c28-25-6-5-22(20-1-2-21-11-23(26(29)30)4-3-19(21)10-20)12-24(25)27-13-16-7-17(14-27)9-18(8-16)15-27/h1-6,10-12,16-18,28H,7-9,13-15H2,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGIHZJOIQSHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=C(C=CC(=C4)C5=CC6=C(C=C5)C=C(C=C6)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80154737 | |

| Record name | Cd 437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125316-60-1 | |

| Record name | AHPN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125316-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CD 437 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125316601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cd 437 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80154737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-Hydroxy-3-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-2-naphthalenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: CD437 demonstrates a dual mechanism of action, interacting with both nuclear retinoic acid receptors (RARs) and triggering receptor-independent pathways.

- RAR-independent activity: this compound induces apoptosis in various cancer cell lines through a receptor-independent mechanism, which appears to be more prominent than its RAR-mediated effects. [, , , ] This apoptotic activity is characterized by:

- Rapid DNA adduct formation: This occurs independently of cell type and precedes the DNA damage response. []

- Activation of the p38 and JNK/SAPK pathways: These pathways are activated early in the apoptotic process. While inhibiting p38 does not prevent apoptosis, JNK/SAPK activation appears to be upstream of caspase activation. []

- Induction of cell cycle arrest: this compound can induce either G1 or G2/M arrest depending on the cell line. [, , , ] This arrest is associated with alterations in the expression and activity of cell cycle regulators such as p21, cyclin A, cyclin B, and E2F-1. [, , , ]

- Mitochondrial disruption: this compound induces mitochondrial instability, leading to cytochrome c release, which then activates the caspase cascade. [, , ]

- Caspase activation: Caspases 3, 7, 8, and 9 are activated, leading to PARP cleavage and ultimately apoptosis. [, , , , ]

- Upregulation of death receptors: this compound increases the expression of death receptors such as Fas, DR4, and DR5, sensitizing cells to apoptosis. [, , , ]

A:

- Spectroscopic data: While the provided research papers do not delve into detailed spectroscopic characterization, they often refer to this compound as a "conformationally restricted synthetic retinoid." [, ] This suggests that its structure has been designed to limit its conformational flexibility compared to natural retinoids. Further investigation into the literature or chemical databases would be needed for detailed spectroscopic data.

ANone: The provided research focuses primarily on the biological activity of this compound and doesn't extensively cover its material compatibility and stability under various conditions. Further research is needed in this area.

ANone: The provided research focuses solely on the biological activity of this compound as an anti-cancer agent. There is no mention of any catalytic properties or applications.

ANone: None of the provided papers explicitly discuss the use of computational chemistry or modeling to study this compound.

ANone: While a detailed SAR study is not presented, several findings point towards important structural features:

- Conformational restriction: this compound's conformational restriction, compared to natural retinoids, is highlighted in several papers, suggesting its importance for activity. [, ]

- Adamantyl group: The presence of the adamantyl group is crucial for the specific activity of this compound, as highlighted by its structural difference from other retinoids. [, , , ]

- Comparison with analogs: The differing effects of this compound compared to other retinoids like ATRA, fenretinide, and CD2325 provide insights into its SAR. [, , , ] For example, this compound induces apoptosis in ATRA-resistant cells, suggesting its distinct structural features enable a different mechanism of action. [, ]

ANone: The provided research primarily focuses on the biological activity of this compound and does not provide detailed information about its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.

ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound in various cancer cell lines. There is no discussion regarding specific SHE regulations or compliance related to this compound.

- In vivo activity: this compound exhibits growth inhibitory effects in xenograft models of melanoma and B-cell chronic lymphocytic leukemia. [, ]

- Route of administration: this compound has been administered intraperitoneally in mouse models. []

ANone:

- In vitro efficacy: this compound effectively inhibits the growth of various cancer cell lines in vitro, including lung cancer, [, , , , , ] prostate cancer, [] breast cancer, [, , ] ovarian cancer, [, , ] leukemia, [, , , ] melanoma, [, , ] esophageal cancer, [] and neuroblastoma. [] It induces apoptosis in both p53-dependent and p53-independent manners. [, , , ]

- In vivo efficacy: this compound demonstrates antitumor activity in vivo, inhibiting the growth of human melanoma cells and B-cell chronic lymphocytic leukemia cells in xenograft models. [, ]

A:

- Resistance mechanisms: While specific resistance mechanisms haven't been extensively studied, some insights emerge:

- Deficiency in downstream signaling: A this compound-resistant acute promyelocytic leukemia cell line exhibited deficiencies in downstream signaling events such as NFκB and AP-1 activation and Akt phosphorylation. []

- Resistance upstream of cytochrome c release: Resistance in this cell line occurred upstream of cytochrome c release and caspase activation. []

ANone: While the research primarily focuses on antitumor activity, one study highlights the selective action of this compound:

- Selective apoptosis induction: this compound induces apoptosis in human lung cancer cells while sparing normal human lung epithelial cells. [, ] This suggests a potential for a favorable safety profile, but further research is needed to fully evaluate the toxicity and long-term effects of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.